Cis vs. Trans Configuration: Divergent Glutamate Receptor Subtype Selectivity
The cis-azetidine-2,4-dicarboxylic acid core (the deprotected form of the target compound) selectively potentiates NMDA receptor signaling, while the trans isomer is a selective Group I metabotropic glutamate receptor (mGluR) agonist. In radioligand binding and functional assays, cis-ADA selectively enhanced NMDA-, glutamate-, and aspartate-stimulated ⁴⁵Ca²⁺ uptake in cerebellar granule cells, with no effect on kainate (KAIN)-stimulated calcium influx at the G C2 receptor, whereas trans-ADA (tADA) showed no NMDA receptor activity but instead stimulated IP formation via mGluR1 and showed preference for mGlu5a over mGlu1a [1]. This represents a categorical, not merely quantitative, differentiation in receptor subtype engagement.
| Evidence Dimension | Glutamate receptor subtype selectivity |
|---|---|
| Target Compound Data | cis-ADA (parent free acid of target compound): Selective NMDA receptor positive modulator; potentiates NMDA-, GLU-, and ASP-stimulated ⁴⁵Ca²⁺ uptake; no effect on KAIN-stimulated calcium influx at the G C2 receptor [1][2] |
| Comparator Or Baseline | trans-ADA (trans-azetidine-2,4-dicarboxylic acid, CAS 161596-62-9): Selective Group I mGluR agonist; more potent at mGlu5a than mGlu1a; induces calcium release in CA3 pyramidal cells |
| Quantified Difference | Categorical difference: cis isomer → NMDA receptor; trans isomer → Group I mGluR. No cross-receptor activity reported for either isomer at the alternate receptor class. |
| Conditions | cis-ADA: ⁴⁵Ca²⁺ uptake in cultured cerebellar granule cells; [³H]MK-801 binding; [³H]GABA release from embryonic rat forebrain neurons [1]. trans-ADA: IP formation in mGluR-expressing cell lines; calcium release in CA3 pyramidal cells in vitro; LLC-PKI cells . |
Why This Matters
Purchasing the wrong stereoisomer leads to activation of an entirely different receptor superfamily (ionotropic NMDA vs. metabotropic mGluR), invalidating experimental results in any study targeting glutamatergic signaling.
- [1] Kozikowski AP, Tückmantel W, Liao Y, Manev H, Ikonomovic S, Wroblewski JT. Synthesis and bioactivity of a new class of rigid glutamate analogues. Modulators of the N-methyl-D-aspartate receptor. J Med Chem. 1990 Jun;33(6):1561-71. PMID: 2160533. View Source
- [2] Kozikowski AP. Azetidine derivatives, compositions and methods of treating. U.S. Patent 4,946,839A. Filed 1987-07-17, issued 1990-08-07. (Table 1: cis-ADA selectively potentiates NMDA, GLU, ASP, and QUIS at G C1 receptor; no effect on KAIN at G C2 receptor.) View Source
